6-Methylflavanone CAS 29976-75-8 chemical properties and safety data
6-Methylflavanone CAS 29976-75-8 chemical properties and safety data
A Note on Chemical Identity: It is important to clarify a point of potential confusion regarding the identity of the compound of interest. The CAS Number 29976-75-8, as provided in the topic, is officially assigned to 6-Methylflavone , a structurally related but distinct chemical entity. This guide will focus on 6-Methylflavanone , a compound that has been synthesized and studied for its biological properties, particularly its anti-inflammatory effects.
Introduction
Flavanones are a class of flavonoids characterized by a saturated C2-C3 bond in the C-ring of their 2-phenylchroman-4-one backbone. This structural feature distinguishes them from their unsaturated counterparts, flavones, and imparts distinct chemical and biological properties. 6-Methylflavanone, a methylated derivative of the core flavanone structure, has emerged as a compound of interest for researchers in medicinal chemistry and drug development. The introduction of a methyl group at the 6-position of the A-ring can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, biological activity, and safety data for 6-Methylflavanone, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
While extensive experimental data for 6-Methylflavanone is not widely published, its fundamental properties can be derived from its chemical structure.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₄O₂ | - |
| Molecular Weight | 238.28 g/mol | - |
| IUPAC Name | 6-Methyl-2-phenyl-2,3-dihydrochromen-4-one | - |
| Appearance | Expected to be a solid at room temperature | General Flavanone Properties |
| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and acetone | General Flavanone Properties |
Synthesis of 6-Methylflavanone
The synthesis of 6-Methylflavanone is typically achieved through a two-step process: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an intramolecular cyclization.[2][3] This approach offers a versatile and efficient route to the flavanone core.
Synthetic Workflow
Experimental Protocol: Synthesis of 6-Methylflavanone
This protocol is based on established methods for the synthesis of flavanones via chalcone intermediates.[4][5]
Part 1: Synthesis of (E)-1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
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Reactant Preparation: In a round-bottom flask, dissolve 2'-hydroxy-5'-methylacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
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Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 50%) or potassium hydroxide. The reaction mixture will typically turn a deep color.
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Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with a dilute acid (e.g., HCl) to neutralize the excess base.
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Isolation: The precipitated solid, the 2'-hydroxy-5'-methylchalcone, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.
Part 2: Cyclization to 6-Methylflavanone
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Reaction Setup: Place the purified 2'-hydroxy-5'-methylchalcone (1 equivalent) in a round-bottom flask with a suitable solvent (e.g., ethanol).
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Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
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Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
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Isolation and Purification: The resulting precipitate, 6-Methylflavanone, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a solvent such as ethanol or by column chromatography on silica gel.
Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectrum of 6-Methylflavanone is expected to show characteristic signals for the flavanone core. The protons at the C2 and C3 positions form an ABX system. The proton at C2 (benzylic and adjacent to the oxygen) would appear as a doublet of doublets around 5.3-5.5 ppm. The two diastereotopic protons at C3 would appear as two separate doublet of doublets, one around 3.0-3.1 ppm and the other around 2.8-2.9 ppm. The methyl group protons at C6 would give a singlet at approximately 2.3-2.4 ppm. The aromatic protons on the A and B rings would appear in the range of 6.9-7.9 ppm, with their specific chemical shifts and coupling patterns depending on their positions.
¹³C NMR Spectroscopy
The carbon NMR spectrum would be expected to show a carbonyl carbon (C4) signal around 190-195 ppm. The C2 carbon would resonate around 78-80 ppm, and the C3 carbon around 43-45 ppm. The methyl carbon at C6 would appear around 20-21 ppm. The remaining aromatic carbons would give signals in the region of 115-160 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 6-Methylflavanone would be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, expected in the region of 1670-1690 cm⁻¹. Other characteristic absorptions would include aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching vibrations from the methyl group and the C3 protons just below 3000 cm⁻¹, and C-O stretching vibrations in the 1000-1300 cm⁻¹ region.[6][7]
Mass Spectrometry (MS)
In a mass spectrum, 6-Methylflavanone would be expected to show a molecular ion peak [M]⁺ at m/z 238. Key fragmentation patterns for flavanones typically involve a retro-Diels-Alder (RDA) reaction, leading to characteristic fragment ions.
Biological and Pharmacological Profile
Recent studies have begun to elucidate the biological activities of methylated flavanones, with a particular focus on their anti-inflammatory properties.
In Vitro Anti-inflammatory Activity
Research on a series of methyl derivatives of flavanone has demonstrated that 6-Methylflavanone exhibits anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[8][9]
In these studies, 6-Methylflavanone was shown to modulate the release of certain chemokines. For instance, at a concentration of 20 µM, it was observed to increase the release of RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted) by LPS-stimulated macrophages.[9] It's important to note that in the same study, 6-Methylflavanone was found to be cytotoxic to RAW 264.7 cells at concentrations of 10 µM and 20 µM.[8] This highlights the necessity for careful dose-response studies in evaluating its therapeutic potential.
The methylation of the flavonoid core is believed to enhance metabolic stability and membrane transport, which could lead to improved bioavailability compared to their non-methylated parent compounds.[1][10]
Safety and Handling
A specific Safety Data Sheet (SDS) for 6-Methylflavanone is not available. The following information is based on the safety data for the closely related compound, 6-Methylflavone, and general practices for handling similar chemical compounds.[11][12]
Hazard Identification
-
GHS Classification: While not officially classified, based on related compounds, it may be considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[13][14]
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Pictograms:
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Exclamation Mark
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Signal Word: Warning
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Hazard Statements:
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
-
May cause respiratory irritation.
-
Precautionary Measures
-
Prevention:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
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Wash hands and face thoroughly after handling.
-
Wear protective gloves/protective clothing/eye protection/face protection.[11]
-
Use only outdoors or in a well-ventilated area.
-
-
Response:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store in a cool, dark place.
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
Conclusion
6-Methylflavanone is a synthetic flavonoid with demonstrated anti-inflammatory potential. Its synthesis is readily achievable through established chemical pathways, making it an accessible target for further investigation. While detailed characterization data is still emerging, its structural relationship to other well-studied flavanones provides a strong basis for predicting its chemical behavior. The initial findings on its biological activity warrant further exploration into its mechanisms of action and potential therapeutic applications. As with any research chemical, appropriate safety precautions should be taken during handling and use. This guide serves as a foundational resource for scientists and researchers interested in exploring the chemistry and pharmacology of 6-Methylflavanone.
References
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